molecular formula C20H21BrN2O2 B12380952 Antiproliferative agent-25

Antiproliferative agent-25

Cat. No.: B12380952
M. Wt: 401.3 g/mol
InChI Key: YRTJMZANBDMCJP-LJQANCHMSA-N
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Description

Antiproliferative agent-25 is a compound known for its ability to inhibit the proliferation of cells, particularly cancer cells. This compound has garnered significant attention in the field of medicinal chemistry due to its potential applications in cancer therapy. The primary focus of research on this compound is its efficacy in halting the growth of malignant cells, making it a promising candidate for anticancer drug development.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of antiproliferative agent-25 typically involves a series of chemical reactions that include cycloaddition, condensation, and substitution reactions. One common synthetic route involves the [2+2]-cycloaddition of bis-isatin Schiff bases with activated aryloxyacetic acid derivatives . The reaction conditions often require specific temperatures, solvents, and catalysts to achieve the desired product.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through crystallization or chromatography to isolate the compound from reaction mixtures.

Chemical Reactions Analysis

Types of Reactions: Antiproliferative agent-25 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperatures.

    Substitution: Halogens, alkylating agents, and other reagents under specific solvents and temperatures.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.

Scientific Research Applications

Antiproliferative agent-25 has a wide range of scientific research applications, including:

    Chemistry: Used as a model compound to study reaction mechanisms and develop new synthetic methodologies.

    Biology: Investigated for its effects on cell proliferation, apoptosis, and cell cycle regulation in various cell lines.

    Medicine: Explored as a potential anticancer agent due to its ability to inhibit the growth of cancer cells.

    Industry: Utilized in the development of new pharmaceuticals and therapeutic agents targeting cancer and other proliferative diseases.

Mechanism of Action

The mechanism of action of antiproliferative agent-25 involves its interaction with specific molecular targets and pathways within cells. The compound is known to bind to DNA and proteins, disrupting their normal functions and leading to cell cycle arrest and apoptosis . Key molecular targets include:

Comparison with Similar Compounds

Antiproliferative agent-25 can be compared with other similar compounds, such as:

Uniqueness: this compound stands out due to its specific molecular interactions and the range of reactions it undergoes, making it a versatile compound for research and therapeutic applications.

Properties

Molecular Formula

C20H21BrN2O2

Molecular Weight

401.3 g/mol

IUPAC Name

2-[(2R)-3-(6-bromoindol-1-yl)-2-hydroxypropyl]-3,4-dihydro-1H-isoquinolin-6-ol

InChI

InChI=1S/C20H21BrN2O2/c21-17-3-1-14-6-8-23(20(14)10-17)13-19(25)12-22-7-5-15-9-18(24)4-2-16(15)11-22/h1-4,6,8-10,19,24-25H,5,7,11-13H2/t19-/m1/s1

InChI Key

YRTJMZANBDMCJP-LJQANCHMSA-N

Isomeric SMILES

C1CN(CC2=C1C=C(C=C2)O)C[C@H](CN3C=CC4=C3C=C(C=C4)Br)O

Canonical SMILES

C1CN(CC2=C1C=C(C=C2)O)CC(CN3C=CC4=C3C=C(C=C4)Br)O

Origin of Product

United States

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